REACTION_CXSMILES
|
[Na+].[OH:2][CH:3]([C:8]1[CH:13]=[CH:12][C:11]([C:14]([N:16]2[CH2:21][CH2:20][N:19]([CH:22]([CH3:24])[CH3:23])[CH2:18][CH2:17]2)=[O:15])=[CH:10][CH:9]=1)S([O-])(=O)=O.[OH-].[Na+]>O>[CH:22]([N:19]1[CH2:20][CH2:21][N:16]([C:14]([C:11]2[CH:10]=[CH:9][C:8]([CH:3]=[O:2])=[CH:13][CH:12]=2)=[O:15])[CH2:17][CH2:18]1)([CH3:24])[CH3:23] |f:0.1,2.3|
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Name
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hydroxy-[4-(4-isopropyl-piperazine-1-carbonyl) -phenyl]-methanesulfonic acid sodium salt
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Quantity
|
49 g
|
Type
|
reactant
|
Smiles
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[Na+].OC(S(=O)(=O)[O-])C1=CC=C(C=C1)C(=O)N1CCN(CC1)C(C)C
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Name
|
|
Quantity
|
490 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
A clear solution resulted (pH 12), which
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Type
|
WAIT
|
Details
|
at room temperature for 30 min
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Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc (3×200 mL)
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Type
|
WASH
|
Details
|
washed with brine (1×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCN(CC1)C(=O)C1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |